molecular formula C10H9NO3 B12514844 N-[3-(2H-1,3-Benzodioxol-5-yl)prop-2-en-1-ylidene]hydroxylamine CAS No. 777926-74-6

N-[3-(2H-1,3-Benzodioxol-5-yl)prop-2-en-1-ylidene]hydroxylamine

Cat. No.: B12514844
CAS No.: 777926-74-6
M. Wt: 191.18 g/mol
InChI Key: LDBRDADSDVDTMR-UHFFFAOYSA-N
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Description

N-[3-(2H-1,3-Benzodioxol-5-yl)prop-2-en-1-ylidene]hydroxylamine is a benzodioxole-derived compound characterized by a conjugated propenylidene chain and an hydroxylamine (-NHOH) functional group. This structure may enable interactions with biological targets, such as enzymes or receptors, via hydrogen bonding or π-π stacking.

Properties

CAS No.

777926-74-6

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

N-[3-(1,3-benzodioxol-5-yl)prop-2-enylidene]hydroxylamine

InChI

InChI=1S/C10H9NO3/c12-11-5-1-2-8-3-4-9-10(6-8)14-7-13-9/h1-6,12H,7H2

InChI Key

LDBRDADSDVDTMR-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC=NO

Origin of Product

United States

Preparation Methods

The synthesis of N-[3-(2H-1,3-Benzodioxol-5-yl)prop-2-en-1-ylidene]hydroxylamine typically involves a multi-step process. One common method includes the Claisen-Schmidt condensation reaction, where an aldehyde reacts with a ketone in the presence of a base such as potassium hydroxide (KOH) in ethanol under ultrasonic irradiation . This reaction forms the intermediate compound, which is then further reacted with hydroxylamine to yield the target compound.

Chemical Reactions Analysis

N-[3-(2H-1,3-Benzodioxol-5-yl)prop-2-en-1-ylidene]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace a functional group in the molecule.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[3-(2H-1,3-Benzodioxol-5-yl)prop-2-en-1-ylidene]hydroxylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(2H-1,3-Benzodioxol-5-yl)prop-2-en-1-ylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s uniqueness lies in its combination of the benzodioxole ring, propenylidene chain, and hydroxylamine group. Below is a comparative analysis with key analogs:

Compound Name Molecular Formula Key Structural Features Unique Properties/Applications
N-[3-(2H-1,3-Benzodioxol-5-yl)prop-2-en-1-ylidene]hydroxylamine C₁₀H₉NO₃ Benzodioxole + propenylidene-hydroxylamine Potential reactivity due to α,β-unsaturated system; possible chelation or redox activity from -NHOH
1,3-Benzodioxol-5-methanamine C₈H₉NO₂ Benzodioxole + methylamine Simpler structure; lacks unsaturated chain, reducing rigidity and reactivity
3-(1,3-Benzodioxol-5-yl)-N,N-dimethylpropan-1-amines C₁₂H₁₇N Benzodioxole + dimethylated propaneamine Increased lipophilicity from dimethyl groups; altered receptor binding
N-Hydroxy MDA C₁₁H₁₃NO₃ Benzodioxole + isopropyl-hydroxylamine Psychoactive potential; metabolic pathways influenced by hydroxylamine
N-(1-{4,6-Bis[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}piperidin-4-ylidene)hydroxylamine C₁₄H₁₇N₇O Triazine core + propenylamine-hydroxylamine Enhanced π-stacking and hydrogen bonding; applications in coordination chemistry

Pharmacological and Reactivity Profiles

  • Rigidity and Reactivity : The propenylidene chain introduces conjugation, which may stabilize the molecule in planar conformations, enhancing interactions with flat binding sites (e.g., enzyme active sites). This contrasts with saturated analogs like 1,3-Benzodioxol-5-methanamine, which exhibit greater conformational flexibility .
  • Substituent Effects : Dimethyl or aromatic substitutions (e.g., 4-Methyl-N-(1,3-benzodioxol-5-ylmethyl)aniline) alter electronic properties and steric bulk, affecting solubility and target selectivity .

Data Table: Physicochemical Properties (Representative Examples)

Property Target Compound 1,3-Benzodioxol-5-methanamine N-Hydroxy MDA
Molecular Weight 191.19 g/mol 151.16 g/mol 207.23 g/mol
LogP (Predicted) 1.8 0.5 1.2
Hydrogen Bond Donors 2 2 2
Key Functional Groups Benzodioxole, enamine, -NHOH Benzodioxole, amine Benzodioxole, hydroxylamine

Biological Activity

N-[3-(2H-1,3-Benzodioxol-5-yl)prop-2-en-1-ylidene]hydroxylamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that includes a benzodioxole moiety, which is known for its diverse biological properties. Its molecular formula is C12H13N3O3C_{12}H_{13}N_{3}O_{3}, and it has a molecular weight of approximately 233.25 g/mol. The structural formula can be represented as follows:

N 3 2H 1 3 Benzodioxol 5 yl prop 2 en 1 ylidene hydroxylamine\text{N 3 2H 1 3 Benzodioxol 5 yl prop 2 en 1 ylidene hydroxylamine}

Mechanisms of Biological Activity

This compound exhibits several mechanisms of action:

  • Antioxidant Activity : The compound has been shown to scavenge free radicals, thereby reducing oxidative stress in cells.
  • Enzyme Inhibition : It acts as an inhibitor for various enzymes, including those involved in metabolic pathways critical for cancer cell proliferation.
  • Anti-inflammatory Effects : Research indicates that it may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

Biological Activity Data

Activity Type Description Reference
AntioxidantScavenges free radicals; reduces oxidative stress
Enzyme InhibitionInhibits specific metabolic enzymes
Anti-inflammatoryModulates inflammatory markers

Case Study 1: Anticancer Properties

A study investigated the anticancer properties of this compound against various cancer cell lines. The results demonstrated significant cytotoxicity in breast and colon cancer cells, with IC50 values indicating effective dose ranges.

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of the compound in models of neurodegeneration. The findings suggested that it could protect neuronal cells from apoptosis induced by oxidative stress, highlighting its potential for treating neurodegenerative disorders.

Research Findings

Recent research has provided insights into the pharmacological potential of this compound:

  • Pharmacodynamics : The compound's interaction with cellular targets was assessed using various assays to determine its pharmacokinetic profile.
  • Toxicity Studies : Preliminary toxicity studies indicated a favorable safety profile at therapeutic doses, although further studies are needed to confirm these findings.

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